Tributyl(1-propynyl)tin

Übersicht

Beschreibung

Tributyl(1-propynyl)tin is an organometallic compound . It is used in various applications requiring non-aqueous solubility such as solar energy and water treatment applications . It can also be used as a starting material in the synthesis of phenyl-substituted pyrimidine-dione .

Synthesis Analysis

This compound can be used as a starting material in the synthesis of phenyl-substituted pyrimidine-dione by reacting with ethyl isocyanate via cycloaddition and Stille coupling reactions .Molecular Structure Analysis

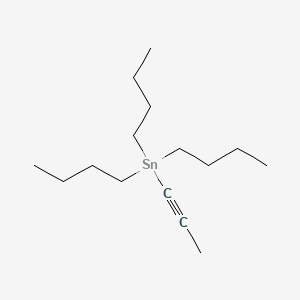

The molecular formula of this compound is C15H30Sn . The number of electrons in each of tin’s shells is 2, 8, 18, 18, 4 and its electron configuration is [Kr] 4d 10 5s 2 5p 2 .Chemical Reactions Analysis

This compound can be used as a starting material in the synthesis of phenyl-substituted pyrimidine-dione by reacting with ethyl isocyanate via cycloaddition and Stille coupling reactions .Physical and Chemical Properties Analysis

This compound has a high boiling point of approximately 250°C and a low melting point of -37°C. It is insoluble in water but soluble in organic solvents, such as benzene, toluene, and chloroform. It has a refractive index of 1.483 (lit.) and a density of 1.082 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Organotin Compounds and Toxicity

Tributyl(1-propynyl)tin belongs to a category of organotin compounds known for their highly toxic nature. These compounds, including variants like tributyl(3-methyl-2-butenyl)tin, are considered potential poisons and are involved in metalation reactions in chemistry. The toxicity of these compounds is a significant aspect of their characterization and use in research (Naruta, Nishigaichi, & Maruyama, 2003).

Synthesis and Chemical Reactions

This compound and related compounds are used in various chemical syntheses. For instance, they are involved in the propargylation and allenylation of aldehydes, demonstrating their versatility in organic synthesis (Masuyama, Yamazuki, Ohtsuka, & Kurusu, 2006). Additionally, they play a role in the solid-state coordination of other chemical structures, as evidenced in the study of trichloro(4-acetoxybutyl)tin (Jaumier, Jousseaume, Tiekink, Biesemans, & Willem, 1997).

Environmental Fate and Toxicology Studies

The synthesis of radioactive tributyl[113Sn]tin, a derivative of tributyltin, is essential for environmental fate and toxicology studies. This synthesis is vital for understanding the environmental impact and behavior of these compounds in aquatic environments (Rouleau, 1998).

Antifouling Applications and Environmental Concerns

Tributyltin compounds have been historically significant in antifouling technology. However, due to their high toxicity, there has been a move towards developing environmentally friendly alternatives. The global ban on tributyl tin (TBT) and its derivatives underscores the environmental and health risks associated with these compounds (Dobretsov, Dahms, & Qian, 2006).

Alternative Antifouling Agents

After the restriction of tributyltin use, new antifouling agents entered the market. Studies have been conducted to establish environmental risk limits for these new substances, highlighting the ongoing efforts to balance effective antifouling properties with environmental safety (van Wezel & van Vlaardingen, 2004).

Safety and Hazards

Wirkmechanismus

- Hydrosilation : Tributyl(1-propynyl)tin can undergo hydrosilation reactions with silicon compounds containing hydrogen (Si-H) groups. This results in the formation of new Si-C bonds.

- Halogenation : The compound reacts with halogens (Cl, Br, I), replacing butyl groups with halogen atoms on the tin center.

Mode of Action

Biochemische Analyse

Biochemical Properties

Tributyl(1-propynyl)tin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metabotropic glutamate receptor type 1 (mGluR1), which is a G-protein-coupled receptor involved in neurotransmission. The compound acts as a ligand in the synthesis of 18F-labeled triazolo quinoline derivatives, which are used as positron emission tomography (PET) ligands for in vivo imaging of mGluR1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s propynyl group, characterized by a triple bond, contributes to its reactivity and ability to form stable complexes with target biomolecules. For instance, its binding to mGluR1 involves specific interactions with the receptor’s ligand-binding domain, leading to conformational changes that activate or inhibit downstream signaling pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. One notable pathway is its participation in the synthesis of phenyl-substituted pyrimidine-dione through cycloaddition and Stille coupling reactions. These reactions involve the formation of carbon-carbon bonds, highlighting the compound’s role in complex organic synthesis .

Eigenschaften

IUPAC Name |

tributyl(prop-1-ynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQJLTOSSVXOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369776 | |

| Record name | Tributyl(1-propynyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64099-82-7 | |

| Record name | Tributyl(1-propynyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(prop-1-yn-1-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)